Product packaging for 1-chloro-1,2,2-trifluoro-ethane(Cat. No.:CAS No. 1330-45-6)

1-chloro-1,2,2-trifluoro-ethane

Cat. No.: B1171811
CAS No.: 1330-45-6
M. Wt: 118.48 g/mol
InChI Key: FWAQVJAOVDYHAF-UHFFFAOYSA-N
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Description

Contextualizing 1-chloro-1,2,2-trifluoro-ethane within Contemporary Fluorocarbon Research

This compound (HCFC-133) is a member of the hydrochlorofluorocarbon family, a class of compounds that gained prominence as transitional replacements for chlorofluorocarbons (CFCs). The widespread use of CFCs in the 20th century as refrigerants, solvents, and aerosol propellants was curtailed by the discovery of their detrimental effect on the stratospheric ozone layer. climate.govwikipedia.org This led to the adoption of the Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances. climate.govibm.com

HCFCs, such as this compound, were developed as alternatives due to their reduced ozone depletion potential compared to CFCs. mdpi.comresearchgate.net The presence of a hydrogen atom in their structure makes them more susceptible to degradation in the troposphere, thus reducing the amount of chlorine and bromine reaching the stratosphere. However, HCFCs themselves are potent greenhouse gases and still contribute to ozone depletion to a lesser extent. mdpi.comresearchgate.net Consequently, their production and use are also being phased out.

Contemporary research on fluorocarbons is largely driven by the search for environmentally benign alternatives with low ozone depletion potential and low global warming potential. This has led to a focus on hydrofluoroolefins (HFOs) and other novel fluorinated compounds. wikipedia.org Within this context, the study of existing HCFCs like this compound remains relevant for understanding their atmospheric fate, refining atmospheric models, and informing the development of next-generation replacements.

Historical Trajectories and Evolution of Academic Inquiry into Halogenated Ethanes

The scientific investigation of halogenated ethanes dates back to the early 20th century, with initial studies focusing on their synthesis and basic physical properties. The commercialization of CFCs in the 1930s spurred a significant increase in research, primarily focused on their applications and material compatibility. britannica.com

The turning point in the academic inquiry into halogenated hydrocarbons came in the 1970s with the work of Molina and Rowland, who first identified the link between CFCs and stratospheric ozone depletion. youtube.com This discovery fundamentally shifted the research focus towards the atmospheric chemistry and environmental impact of these compounds. publications.gc.ca The subsequent decades saw a surge in studies on the photochemistry, reaction kinetics, and spectroscopic properties of a wide range of halogenated alkanes, including ethanes.

The development of sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and various spectroscopic methods, has been instrumental in advancing the understanding of these compounds. colostate.edu These techniques have enabled precise measurements of their atmospheric concentrations, the identification of their degradation products, and detailed investigations of their molecular structures and dynamics.

Methodological Paradigms in the Study of this compound

The investigation of this compound and related halogenated ethanes employs a combination of experimental and theoretical methods.

Spectroscopic Techniques: Vibrational and rotational spectroscopy are fundamental tools for elucidating the molecular structure and dynamics of these compounds. mit.edu Infrared and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its structure and bonding. ethz.ch Microwave spectroscopy allows for the precise determination of rotational constants, from which bond lengths and angles can be derived. researchgate.net

Photodissociation Studies: Understanding the atmospheric fate of this compound requires knowledge of its photochemistry. Photodissociation dynamics studies, often employing techniques like photofragment translational spectroscopy, investigate the pathways and energy release upon absorption of ultraviolet radiation. acs.orgacs.org These studies are crucial for determining the atmospheric lifetime of the molecule and the identity of the reactive species it produces.

Computational Chemistry: Theoretical methods, such as ab initio molecular orbital calculations and density functional theory (DFT), play an increasingly important role in complementing experimental studies. acs.orgresearchgate.net These computational approaches can be used to predict molecular properties, such as geometries, vibrational frequencies, and reaction energetics, providing valuable insights that can guide and interpret experimental work.

Data Tables

Below are tables summarizing key data for this compound and a related, more extensively studied compound, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), for comparative context.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂H₂ClF₃
Molecular Weight 118.48 g/mol
CAS Number 431-07-2

Data sourced from PubChem CID 92758 nih.gov

Table 2: Physicochemical Properties of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)

PropertyValue
Molecular Formula C₂Cl₃F₃
Molecular Weight 187.37 g/mol
Boiling Point 47.6 °C
Melting Point -35 °C
CAS Number 76-13-1

Data sourced from Wikipedia wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,2,2-trifluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClF3/c3-1(4)2(5)6/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAQVJAOVDYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClF3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861929
Record name 1-Chloro-1,2,2-trifluoroethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.48 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-07-2, 1330-45-6
Record name 1-Chloro-1,2,2-trifluoroethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1-chloro-1,2,2-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,2,2-trifluoroethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Chloro 1,2,2 Trifluoro Ethane and Its Derivatives

Catalytic Pathways in the Synthesis of 1-chloro-1,2,2-trifluoro-ethane

Catalysis plays a pivotal role in the synthesis of 1-chloro-1,2,2-trifluoroethane (B14745883), offering routes that enhance reaction rates and product selectivity. Methodologies are broadly categorized into homogeneous and heterogeneous catalysis, each with distinct advantages and operational parameters.

Homogeneous Catalysis Approaches

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides an effective method for the synthesis of 1-chloro-1,2,2-trifluoroethane. A notable process involves the fluorination of trichloroethylene (B50587) with hydrogen fluoride (B91410) in the liquid phase. This reaction is facilitated by an antimony-based catalyst.

The catalyst is a compound with the general formula SbClₓFᵧ, where the sum of x and y is 5. google.com For the reaction to proceed with good yield and selectivity, the amount of hydrogen fluoride in the system must be at least five moles per mole of the catalyst. google.com The process is designed to maintain a constant pressure while recovering the 1-chloro-1,2,2-trifluoroethane product from the reaction system. google.com Optimal reaction conditions are crucial for maximizing efficiency.

ParameterValue
Reactants Trichloroethylene, Hydrogen Fluoride (HF)
Catalyst SbClₓFᵧ (x+y=5)
Phase Liquid
Temperature ≥ 30°C google.com
Pressure 3 to 30 kg/cm ² google.com
HF to Catalyst Molar Ratio ≥ 5:1 google.com
HF to Trichloroethylene Molar Ratio 4:1 to 8:1 google.com

Heterogeneous Catalysis Strategies

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of industrial chemical synthesis, offering advantages in catalyst recovery and product purification. For the production of 2-chloro-1,1,1-trifluoroethane (an isomer of the target compound, also known as HCFC-133a), a gas-phase fluorination process is employed.

This process involves reacting a trihaloethene, preferably trichloroethene, with hydrogen fluoride at elevated temperatures. google.com The reaction occurs in the presence of a solid catalyst composed of a metal fluoride on a fluorinated alumina support. google.com A key feature of this catalyst is the presence of beta aluminum fluoride and a specific amount of zinc, which is critical for its performance. google.com The contact time between the gaseous reactants and the catalyst is carefully controlled to optimize the conversion and selectivity.

ParameterValue
Reactants Trichloroethene, Hydrogen Fluoride (HF)
Catalyst Zinc fluoride on fluorinated alumina support google.com
Phase Gas
Temperature 100°C to 400°C google.com
Contact Time 0.1 to 60 seconds google.com
HF to Trichloroethene Molar Ratio 1:1 to 20:1 google.com

Non-Catalytic and Radical-Mediated Synthetic Routes to this compound

Beyond conventional catalysis, non-catalytic and radical-mediated reactions provide alternative pathways for the synthesis of halogenated ethane derivatives. These methods often utilize radical initiators to facilitate reactions under specific conditions.

A notable example is the synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane, a derivative of 1-chloro-1,2,2-trifluoroethane. This process involves the liquid-phase chlorination of 1-chloro-2,2,2-trifluoroethane with chlorine. google.com The reaction is not traditionally catalyzed but is instead initiated by a chemical free-radical initiator, such as an aroyl peroxide or an azo compound like azobisisobutyronitrile. google.com The process is conducted under pressure and at elevated temperatures to achieve the desired conversion. google.com

ParameterValue
Starting Material 1-chloro-2,2,2-trifluoroethane
Reagent Chlorine
Initiator Chemical free-radical initiator (e.g., Azobisisobutyronitrile) google.com
Phase Liquid
Temperature 50°C to 120°C google.com
Pressure 1 to 20 bar google.com

Green Chemistry Principles in the Production of Halogenated Ethanes

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov These principles are increasingly applied to the synthesis of halogenated ethanes to enhance sustainability.

Key principles of green chemistry relevant to this context include:

Waste Prevention : Designing syntheses to minimize the generation of waste products is a primary goal. epa.gov

Atom Economy : Processes should be designed to maximize the incorporation of all materials used in the process into the final product. epa.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled, reducing waste. epa.govmit.edu This aligns with the catalytic pathways discussed in section 2.1.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. mit.edu

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water or supercritical fluids. mit.edunih.gov

Real-time Analysis for Pollution Prevention : In-process monitoring and control during synthesis can minimize or eliminate the formation of byproducts. epa.govmit.edu

By applying these principles, the chemical industry aims to reduce the environmental footprint associated with the production of halogenated compounds.

Purification Techniques and Yield Optimization in this compound Synthesis

Achieving high purity and optimizing yield are critical aspects of the synthesis of 1-chloro-1,2,2-trifluoroethane and its derivatives. Following the chemical reaction, the product must be separated from unreacted starting materials, byproducts, and the catalyst.

The primary method for purifying these compounds is fractional distillation . google.com This technique separates components of a liquid mixture based on differences in their boiling points. In the synthesis of 1,1,1-trichloro-2,2,2-trifluoroethane, the product is explicitly separated from the reaction mixture using this method. google.com

Yield optimization is achieved by carefully controlling reaction parameters such as temperature, pressure, and the molar ratio of reactants. For instance, in the homogeneous catalytic synthesis of 1-chloro-1,2,2-trifluoroethane, maintaining a specific molar ratio of hydrogen fluoride to both the catalyst and the trichloroethylene starting material is essential for good yield and selectivity. google.com In some cases, the product may form an azeotropic mixture with a reactant, such as hydrogen fluoride, which requires specialized distillation techniques for separation. google.com

Computational and Theoretical Studies on 1 Chloro 1,2,2 Trifluoro Ethane

Quantum Chemical Calculations of Electronic Structure and Energetics of 1-chloro-1,2,2-trifluoroethane (B14745883)

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular energy, and other electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density, offering a balance between computational cost and accuracy.

For 1-chloro-1,2,2-trifluoroethane, DFT calculations are employed to predict a variety of fundamental properties. These include optimizing the molecular geometry to find the most stable arrangement of atoms, calculating the total electronic energy, and determining the distribution of charge within the molecule. Key parameters such as the dipole moment, which influences intermolecular interactions, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also readily computed. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Theoretically Calculated Properties of 1-chloro-1,2,2-trifluoroethane
PropertyDescriptionTypical Calculated Value (Illustrative)
Molecular FormulaThe elemental composition of the molecule.C₂H₂ClF₃ nih.gov
Molecular WeightThe mass of one mole of the substance.118.48 g/mol nih.gov
Optimized Ground State EnergyThe total electronic energy of the molecule in its most stable geometric configuration.Method-dependent (e.g., in Hartrees)
Dipole MomentA measure of the net molecular polarity.~2.0 - 2.5 Debye
HOMO EnergyEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.~ -12.0 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.~ +1.5 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicating chemical reactivity.~ 13.5 eV

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without introducing empirical data. dokumen.pubarchive.org These methods, while often more computationally demanding than DFT, can provide highly accurate results.

Common ab initio approaches include the Hartree-Fock (HF) method, which is a starting point for more advanced techniques. More sophisticated methods that account for electron correlation, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)), offer greater accuracy. For instance, studies on related chlorinated ethanes have utilized the MP2 method for geometry optimization and the higher-level MP4 method to refine energy calculations. researchgate.net

The choice of a basis set is critical in any ab initio or DFT calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost. Simple basis sets like STO-3G are minimal and fast, while more extensive split-valence basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) provide greater flexibility for describing the electron distribution, especially when augmented with polarization (d,p) and diffuse functions. The selection involves a trade-off between the desired accuracy and available computational resources.

Table 2: Illustrative Comparison of Ground State Energy of 1-chloro-1,2,2-trifluoroethane with Different Levels of Theory
MethodBasis SetRelative Energy (kcal/mol)Relative Computational Cost
HFSTO-3G+15.0 (Reference Error)Low
HF6-31G(d)+5.0 (Reference Error)Medium
B3LYP (DFT)6-311+G(d,p)+0.5 (Reference Error)Medium-High
MP26-311+G(d,p)+0.2 (Reference Error)High
CCSD(T)aug-cc-pVTZ0.0 (High Accuracy Reference)Very High

Conformational Analysis and Molecular Dynamics Simulations of 1-chloro-1,2,2-trifluoroethane

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. For 1-chloro-1,2,2-trifluoroethane (CHClF-CHF₂), rotation about the C-C bond leads to different conformers. The primary conformers are the staggered forms, where the substituents on one carbon are positioned between the substituents on the other. These include an anti conformer (where the Cl and the H on the adjacent carbon are 180° apart) and two gauche conformers.

Computational methods can map the potential energy surface by calculating the energy of the molecule as the C-C bond is rotated. This allows for the identification of energy minima (stable conformers) and energy maxima (rotational barriers). Molecular dynamics (MD) simulations can further model the behavior of the molecule over time, showing the dynamic interconversion between different conformers and their relative populations at a given temperature.

Table 3: Calculated Relative Energies of 1-chloro-1,2,2-trifluoroethane Conformers
ConformerDihedral Angle (Cl-C-C-H)Relative Energy (kcal/mol)Description
Anti~180°0.0 (Most Stable)The chlorine atom and the hydrogen on the adjacent carbon are opposite each other.
Gauche~60°~1.2The chlorine atom is adjacent to the hydrogen on the other carbon.

Theoretical Predictions of Spectroscopic Signatures and Vibrational Modes of 1-chloro-1,2,2-trifluoroethane

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration in the molecule, which are observed as absorption bands in an infrared (IR) spectrum. The calculations also yield the intensity of each vibrational mode, helping to predict the appearance of the spectrum.

For 1-chloro-1,2,2-trifluoroethane, the predicted spectrum would feature characteristic peaks corresponding to specific bond stretches and bends. These include C-H, C-F, C-Cl, and C-C stretching modes, as well as various bending and torsional modes. Comparing theoretical spectra with experimental data can aid in the structural confirmation of the molecule.

Table 4: Predicted Principal Vibrational Modes for 1-chloro-1,2,2-trifluoroethane
Vibrational ModeTypical Predicted Wavenumber (cm⁻¹)Description of Motion
C-H Stretch2950 - 3050Stretching of the carbon-hydrogen bonds.
C-F Stretch1050 - 1350Stretching of the carbon-fluorine bonds.
C-C Stretch900 - 1000Stretching of the carbon-carbon single bond.
C-Cl Stretch650 - 800Stretching of the carbon-chlorine bond.
CH Bending1300 - 1450Bending motions involving hydrogen atoms.
CF₂ Scissoring/Wagging500 - 700Bending motions of the difluoromethyl group.

Reaction Pathway Elucidation and Transition State Analysis for 1-chloro-1,2,2-trifluoroethane Transformations

Understanding the chemical transformations of 1-chloro-1,2,2-trifluoroethane is vital, particularly for assessing its atmospheric fate. The primary degradation pathway in the troposphere for hydrochlorofluorocarbons is reaction with the hydroxyl (OH) radical. bris.ac.uk

Computational chemistry can elucidate the detailed mechanism of this reaction. For 1-chloro-1,2,2-trifluoroethane, there are two possible sites for H-atom abstraction by an OH radical:

Pathway 1: Abstraction of the H atom from the chlorofluoromethyl (-CHClF) group.

Pathway 2: Abstraction of the H atom from the difluoromethyl (-CHF₂) group.

To determine which pathway is favored, theorists locate the transition state (TS) for each route. A transition state is the highest energy point along the reaction coordinate. By calculating the energies of the reactants, transition states, and products, the activation energy (Ea) for each pathway can be determined. According to transition state theory, the pathway with the lower activation energy will have a faster reaction rate and will be the dominant degradation channel. Such theoretical studies on related molecules often use DFT methods to map the reaction path and higher-accuracy methods like CCSD(T) to refine the critical energy points. nih.gov

Table 5: Illustrative Energy Profile for the Reaction of 1-chloro-1,2,2-trifluoroethane with OH Radical
SpeciesDescriptionRelative Energy (kcal/mol)
Reactants (HCFC-133 + OH)Initial state before reaction.0.0
Transition State 1 (TS1)Activation barrier for H-abstraction from the -CHClF group.~3.5
Transition State 2 (TS2)Activation barrier for H-abstraction from the -CHF₂ group.~5.0
Products 1 (·CClF-CHF₂ + H₂O)Radical formed from Pathway 1.-15.0
Products 2 (CHClF-CF₂· + H₂O)Radical formed from Pathway 2.-12.5

Note: The pathway with the lower transition state energy (Pathway 1 in this illustrative case) is kinetically favored.

Environmental Chemistry and Atmospheric Fate of 1 Chloro 1,2,2 Trifluoro Ethane

Atmospheric Degradation Mechanisms of 1-chloro-1,2,2-trifluoro-ethane in the Troposphere

The primary sink for 1-chloro-1,2,2-trifluoroethane (B14745883) in the troposphere is its reaction with hydroxyl radicals (OH). researchgate.netnoaa.gov This is the main process that breaks down the compound in the lower atmosphere. unep.org

The dominant removal pathway for 1-chloro-1,2,2-trifluoroethane from the atmosphere is through its gas-phase reaction with hydroxyl (OH) radicals. researchgate.netnoaa.gov The rate coefficient for this reaction has been measured over a range of temperatures. One study determined the rate coefficient, k(T), to be (9.32 ± 0.8) × 10⁻¹³ exp(−(1296 ± 28)/T) cm³ molecule⁻¹ s⁻¹ over the temperature range of 233–379 K. researchgate.netnoaa.gov At a temperature of 296 K, the measured rate coefficient was (1.10 ± 0.02) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. noaa.govnasa.gov This reaction is crucial in determining the atmospheric lifetime of the compound. pnas.org

While the reaction with hydroxyl radicals is the primary degradation pathway, the potential for reaction with chlorine atoms (Cl) also exists in the atmosphere. However, detailed kinetic data for the reaction of 1-chloro-1,2,2-trifluoroethane with chlorine atoms is not extensively documented in the provided search results. In general, for many hydrochlorofluorocarbons, the reaction rates with Cl atoms are significantly slower than with OH radicals, making it a minor loss process in the troposphere.

The reaction of 1-chloro-1,2,2-trifluoroethane with ozone (O3) is not considered a significant atmospheric degradation mechanism. Saturated hydrochlorofluorocarbons like HCFC-133a are generally unreactive towards ozone in the gas phase. wikipedia.org The primary atmospheric loss is through reaction with OH radicals and photolysis in the stratosphere. noaa.gov

Stratospheric Photolysis and Ozone Depletion Potential (ODP) Considerations for this compound

Although the majority of 1-chloro-1,2,2-trifluoroethane is removed in the troposphere, a fraction can be transported to the stratosphere. unep.org In the stratosphere, it undergoes photolysis by ultraviolet (UV) radiation, breaking down and releasing chlorine atoms. noaa.govwikipedia.org These chlorine atoms can then catalytically destroy ozone molecules, contributing to ozone depletion. wikipedia.org

The UV absorption spectrum for 1-chloro-1,2,2-trifluoroethane has been measured between 184.95 and 240 nm at various temperatures. researchgate.netnasa.gov This data is essential for calculating its photolysis rate in the stratosphere.

The Ozone Depletion Potential (ODP) is a measure of a substance's ability to destroy stratospheric ozone relative to CFC-11, which has an ODP of 1.0. epa.gov The ODP for 1-chloro-1,2,2-trifluoroethane has been determined to be approximately 0.017. researchgate.netnasa.gov Other sources provide a range of 0.02 to 0.06 for its ODP. epa.govepa.gov This relatively low but non-zero ODP classifies it as an ozone-depleting substance. noaa.gov

Table 1: Ozone Depletion Potential and Atmospheric Lifetimes of 1-chloro-1,2,2-trifluoroethane

ParameterValueReference
Ozone Depletion Potential (ODP)0.017 (±0.001) researchgate.netnasa.gov
Ozone Depletion Potential (ODP) Range0.02–0.06 epa.govepa.gov
Global Atmospheric Lifetime4.45 (4.04–4.90) years researchgate.netnasa.gov
Tropospheric Atmospheric Lifetime4.65 years noaa.gov
Stratospheric Atmospheric Lifetime103 years pnas.orgnoaa.gov

Radiative Forcing and Global Warming Potential (GWP) Assessments of this compound

1-chloro-1,2,2-trifluoroethane is also a greenhouse gas, meaning it can absorb and re-emit infrared radiation, contributing to global warming. researchgate.net Its effectiveness as a greenhouse gas is quantified by its Global Warming Potential (GWP), which compares its warming impact to that of carbon dioxide (CO2) over a specific time horizon. epa.gov

The GWP of 1-chloro-1,2,2-trifluoroethane has been assessed based on its infrared absorption spectrum and atmospheric lifetime. researchgate.netnoaa.gov The GWP for a 100-year time horizon has been determined to be 380. researchgate.netnoaa.govnasa.gov This indicates that over 100 years, one tonne of 1-chloro-1,2,2-trifluoroethane will trap 380 times more heat than one tonne of CO2.

Table 2: Global Warming Potential of 1-chloro-1,2,2-trifluoroethane

Time HorizonGlobal Warming Potential (GWP)Reference
100 years380 researchgate.netnoaa.govnasa.gov

Long-Range Atmospheric Transport and Environmental Modeling of this compound

Once released into the atmosphere, 1-chloro-1,2,2-trifluoroethane can be transported over long distances by winds. unbc.ca Its atmospheric lifetime of approximately 4.5 years allows for it to become well-mixed within the hemisphere of its emission and even be transported across the equator. pnas.orgnasa.govunbc.ca

Atmospheric models, such as 2-D and 12-box chemical transport models, are used to simulate the transport and fate of this compound and to derive global emissions from atmospheric observations. pnas.orgresearchgate.netnasa.gov These models incorporate data on atmospheric chemistry, such as reaction rates and photolysis cross-sections, to predict the concentration and distribution of the substance. pnas.org

Studies using these models have tracked the atmospheric abundance and emissions of 1-chloro-1,2,2-trifluoroethane over time. For instance, observations have shown a general increase in its concentration in both the Northern and Southern Hemispheres, with some fluctuations in emission rates. pnas.orgbris.ac.uk Regional emission hotspots have been identified, for example, in East Asia and Europe, through the analysis of measurement data from global monitoring networks like the Advanced Global Atmospheric Gases Experiment (AGAGE). pnas.orgbris.ac.uk This modeling and monitoring are crucial for understanding the sources and environmental impact of such compounds. pnas.org

Advanced Analytical Methodologies for Investigating 1 Chloro 1,2,2 Trifluoro Ethane in Research Contexts

Chromatographic Techniques for Separation and Quantification of 1-chloro-1,2,2-trifluoro-ethane and its Reaction Products

Chromatographic methods are fundamental to the analysis of halogenated hydrocarbons like this compound, enabling the separation and quantification of the parent compound, its isomers, and a wide array of reaction products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for elucidating the mechanisms of reactions involving this compound. In metabolic studies of related hydrochlorofluorocarbons (HCFCs), GC-MS has been instrumental in identifying biotransformation products. For instance, in studies of the anesthetic halothane, which is structurally related to HCFCs, GC-MS analysis was used to determine the formation of volatile metabolites such as 2-chloro-1,1-difluoroethene and 2-chloro-1,1,1-trifluoroethane. nih.gov Similarly, in investigations of HCFC-123, GC-MS analysis of the headspace of hepatocyte incubations led to the detection of stable metabolites like 1-chloro-2,2,2-trifluoroethane and 1-chloro-2,2-difluoroethene. nih.gov Furthermore, after exposing rats to 2-chloro-1,1,1-trifluoroethane, a variety of urinary metabolites were identified using both 19F nuclear magnetic resonance and GC-MS. nih.gov These examples underscore the capability of GC-MS to separate and identify products in complex biological matrices, providing crucial insights into the metabolic fate of these compounds.

A typical application of GC-MS in mechanistic studies involves the separation of volatile reaction products on a capillary column followed by their ionization and mass analysis. The resulting mass spectra provide a fingerprint for each compound, allowing for its identification by comparison to spectral libraries or by interpretation of fragmentation patterns.

Table 1: Exemplary Metabolites of Halogenated Ethanes Identified by GC-MS

Parent CompoundMetaboliteAnalytical Method
Halothane2-chloro-1,1-difluoroetheneGC/MS
Halothane2-chloro-1,1,1-trifluoroethaneGC/MS
HCFC-1231-chloro-2,2,2-trifluoroethaneGC/MS
HCFC-1231-chloro-2,2-difluoroetheneGC/MS
2-chloro-1,1,1-trifluoroethane2,2,2-trifluoroethyl glucuronide19F NMR & GC/MS
2-chloro-1,1,1-trifluoroethaneTrifluoroacetic acid19F NMR & GC/MS
2-chloro-1,1,1-trifluoroethaneTrifluoroacetaldehyde hydrate19F NMR & GC/MS

For particularly complex mixtures of reaction products, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. gcms.cz In GCxGC, two columns with different separation mechanisms are coupled, providing a much higher peak capacity. This is especially valuable for resolving isomers and compounds with similar boiling points that may co-elute in a single-dimension separation. The analysis of halogenated pesticides and other halogenated compounds in environmental samples has demonstrated the utility of GCxGC in separating target analytes from matrix interferences. gcms.cz The structured nature of GCxGC chromatograms, where compounds of similar chemical properties appear in specific regions of the 2D plot, aids in the identification of unknown reaction products.

While GC-based methods are ideal for volatile and thermally stable compounds, the analysis of more polar and non-volatile degradation products of this compound, which may be formed in aqueous environments, can be achieved using liquid chromatography-mass spectrometry (LC-MS). Forced degradation studies of various organic molecules utilize LC-MS/MS to identify and characterize degradation products formed under hydrolytic, oxidative, and photolytic stress conditions. nih.goveurofins.com By employing different chromatographic conditions and mass spectrometric detection modes, a wide range of degradation products can be separated and identified.

High-Resolution Spectroscopic Techniques for Elucidating Reaction Intermediates and Transient Species of this compound

To gain a deeper understanding of the reaction mechanisms of this compound, it is crucial to detect and characterize short-lived intermediates and transient species. High-resolution spectroscopic techniques are indispensable for this purpose.

Time-resolved infrared (TR-IR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by providing structural information on transient species. unipr.itnih.gov By initiating a reaction with a laser pulse (photolysis) or a rapid temperature jump, the subsequent changes in the infrared spectrum can be monitored on timescales from nanoseconds to seconds. unipr.itnih.govnih.gov While specific TR-IR studies on this compound are not widely reported, the methodology is well-established for studying photoinduced reactions of other molecules. unipr.it The foundation for such studies on HCFC-133a has been laid by measurements of its infrared absorption spectrum. researchgate.netnoaa.gov These spectra reveal the characteristic vibrational frequencies of the molecule, which would be altered upon the formation of reaction intermediates. For example, the photolysis of this compound could be initiated by a UV laser pulse, and the formation and decay of radical intermediates or primary photoproducts could be tracked by monitoring the appearance and disappearance of their characteristic IR absorption bands.

Table 2: Key Spectroscopic Data for this compound (HCFC-133a)

Spectroscopic ParameterValue/RangeReference
UV Absorption Spectrum184.95 - 240 nm researchgate.net
Infrared Absorption SpectrumAvailable, with characteristic vibrational bands researchgate.netnoaa.gov

In Situ and Operando Spectroscopic Methods for Monitoring this compound Reactions

In situ and operando spectroscopic techniques are invaluable for studying chemical reactions under realistic process conditions, providing real-time information on the catalyst and reacting species. For the investigation of catalytic conversions of this compound, these methods can reveal crucial details about reaction pathways and catalyst deactivation mechanisms.

A powerful example of this approach is the use of in situ Fourier-transform infrared spectroscopy coupled with mass spectrometry (in situ FTIR-MS) to study the dehydrochlorination of 1,1,2-trichloroethane (B165190) (1,1,2-TCE), a related chlorinated hydrocarbon. nih.gov This combined setup allows for the simultaneous monitoring of species on the catalyst surface (via FTIR) and the composition of the gas phase (via MS). In the study of 1,1,2-TCE dehydrochlorination, in situ FTIR-MS revealed the real-time changes in reactants and products, including the formation of byproducts like chloroacetylene and vinyl chloride, which was critical for catalyst screening and optimizing reaction conditions. nih.gov

Similarly, the catalytic hydrolysis and ammonolysis of 1-chloro-2,2,2-trifluoroethane (HCFC-133a) have been studied to produce valuable chemicals like trifluoroethanol. rsc.org Operando spectroscopic monitoring of such reactions could provide detailed insights into the surface intermediates and the influence of catalyst composition and reaction parameters on product selectivity. By applying techniques like operando Raman or IR spectroscopy, it would be possible to observe the interaction of HCFC-133a with the catalyst surface and track the formation of key intermediates leading to the desired products or unwanted byproducts.

Development of Novel Sensor Technologies for Trace Detection of this compound in Environmental Chambers

The precise monitoring of 1-chloro-1,2,2-trifluoroethane (B14745883) (HCFC-133a) in controlled environments is crucial for various research applications, including atmospheric chemistry studies, materials testing, and understanding its behavior under specific conditions. Environmental chambers provide a contained and controllable atmosphere to simulate these conditions. aebtech.com However, the chemical inertness and low electrochemical activity of halogenated hydrocarbons like 1-chloro-1,2,2-trifluoroethane present significant challenges for traditional chemical sensors. researchgate.net This has spurred the development of novel sensor technologies capable of providing sensitive, selective, and real-time detection at trace levels. These emerging technologies often rely on physical principles rather than direct chemical reactions, offering innovative solutions for monitoring this compound.

Recent research has focused on several promising sensor platforms, including mass-sensitive devices, optical sensors, and advanced chemiresistive materials. These technologies are moving beyond conventional laboratory-based methods like gas chromatography, aiming to provide in-situ, continuous monitoring within environmental chambers.

Mass-Sensitive Sensor Technologies

Mass-sensitive sensors operate by detecting minute changes in mass on the sensor surface as gas molecules are adsorbed. This principle is particularly well-suited for detecting electrochemically inactive compounds like 1-chloro-1,2,2-trifluoroethane. researchgate.net Two leading technologies in this area are Quartz Crystal Microbalances (QCM) and Surface Acoustic Wave (SAW) sensors.

A Quartz Crystal Microbalance (QCM) utilizes a piezoelectric quartz crystal that oscillates at a stable resonant frequency. wikipedia.orgnanoscience.com When analyte molecules from the environmental chamber's atmosphere adsorb onto the crystal's surface, the total mass increases, causing a measurable decrease in the resonant frequency. wikipedia.org To enhance selectivity towards a specific compound like 1-chloro-1,2,2-trifluoroethane, the crystal surface is coated with a sensitive layer that has a high affinity for halogenated hydrocarbons. researchgate.net For instance, research on similar refrigerants has employed paracyclophanes as a sensitive coating, leveraging host-guest chemistry to trap the target molecules. researchgate.net

Surface Acoustic Wave (SAW) sensors operate on a similar principle but use acoustic waves traveling along the surface of a piezoelectric substrate. researchgate.net Adsorption of gas molecules onto a selective coating in the wave's path alters the wave's velocity and amplitude, which can be measured with high sensitivity. Research on a SAW sensor array for various refrigerants demonstrated detection limits in the parts-per-million (ppm) range, highlighting its potential for leak detection and monitoring applications relevant to environmental chamber studies. researchgate.net

Optical Sensor Technologies

Optical sensors offer high sensitivity, fast response times, and the potential for remote, non-invasive monitoring. numberanalytics.comnumberanalytics.com These sensors detect changes in the properties of light—such as intensity, wavelength, or polarization—as it interacts with the target analyte. numberanalytics.com

Photoacoustic Spectroscopy (PAS) is an emerging optical technique for trace gas detection. In a photoacoustic sensor, a modulated light source (like a laser) is tuned to a wavelength that is strongly absorbed by 1-chloro-1,2,2-trifluoroethane. As the gas molecules absorb the light energy, they heat up and expand, creating a pressure wave (an acoustic signal) that can be detected by a sensitive microphone. fraunhofer.de A concept for a dual-chamber photoacoustic sensor for the refrigerant R227ea demonstrated the potential for a limit of detection of approximately 20 ppm. fraunhofer.de This technology's high selectivity and sensitivity make it a strong candidate for monitoring specific compounds within the complex gas mixtures of an environmental chamber.

Fiber-Optic Sensors represent another significant area of development. These sensors can be integrated into environmental chambers for distributed or remote sensing. One novel approach involves using a fiber optic probe with an absorbent resin to pre-concentrate organic vapors. spie.org Techniques like Raman spectrometry can then be used to identify and quantify the trapped compounds, including halogenated hydrocarbons. spie.org

Advanced Chemiresistive Sensors

Chemiresistive sensors measure the change in electrical resistance of a sensing material upon exposure to a target gas. mdpi.commdpi.com While traditional metal oxide sensors often require high temperatures to operate, recent innovations have focused on developing materials that function at room temperature, which is highly advantageous for use in environmental chambers.

One novel approach involves fabricating sensors from nanoparticulate metal oxide surfaces (e.g., titanium dioxide) that are activated by ultraviolet (UV) light from LEDs. nih.gov This UV activation creates electron-hole pairs on the material's surface, enhancing its reactivity with adsorbed gas molecules at room temperature. These sensors have demonstrated the ability to detect various volatile organic compounds at low ppm and even parts-per-billion (ppb) levels, indicating their potential for the trace detection of 1-chloro-1,2,2-trifluoroethane. nih.gov

Another innovative direction is the use of acoustic resonance technology. The Sensata Resonix™ RGD sensor, for example, measures the acoustic resonance of the surrounding air. sensata.com A change in the gas composition due to the presence of a refrigerant gas alters this resonance, which the sensor detects in real-time. This patented technology provides a robust method for detecting refrigerant leaks and could be adapted for monitoring within an environmental chamber. sensata.com

The following table summarizes the performance of some of these novel sensor technologies, based on research findings for similar halogenated compounds.

Sensor TechnologyAnalyte(s)Detection LimitResponse TimeKey Features
Surface Acoustic Wave (SAW) Sensor Refrigerants R22, R134a, R50710-50 ppm researchgate.netNot SpecifiedHigh mass sensitivity; Selectivity determined by surface coating. researchgate.net
Photoacoustic Sensor R227ea (example)~20 ppm fraunhofer.deNot SpecifiedHigh selectivity and sensitivity; Compact design. fraunhofer.de
UV-activated Metal Oxide Sensor Volatile Organic Compoundslow ppm/ppb range nih.govNot SpecifiedOperates at room temperature; Low power consumption. nih.gov
Acoustic Resonance Sensor A2L Refrigerants (R32, R454A/B/C)Not SpecifiedFast response sensata.comNot affected by fouling gases; Long life expectancy (>15 years). sensata.com

The continuous advancement of these sensor technologies is critical for enabling more precise and dynamic research into the behavior and impacts of 1-chloro-1,2,2-trifluoroethane in various simulated environments.

Applications of 1 Chloro 1,2,2 Trifluoro Ethane in Specialized Chemical Synthesis and Advanced Materials

1-chloro-1,2,2-trifluoro-ethane as a Precursor in the Synthesis of Novel Fluorinated Compounds

The reactivity of the carbon-chlorine bond and the presence of the trifluoromethyl group make 1-chloro-2,2,2-trifluoroethane (HCFC-133a) a versatile starting material for creating complex fluorinated structures. wikipedia.orggoogle.com Its utility stems from its role as a source of the trifluoroethyl moiety or as a precursor to highly reactive fluorinated olefins.

Compounds like HCFC-133a are typically not polymerized directly but are essential for synthesizing the monomers that form high-performance fluoro-polymers. The primary route involves a dehydrohalogenation reaction, where a hydrogen halide is eliminated to create a double bond. wikipedia.orgyoutube.com

Precursor to Trifluoroethylene (TrFE): The dehydrochlorination of 1-chloro-2,2,2-trifluoroethane (HCFC-133a) yields trifluoroethylene, an important fluoromonomer. This monomer is crucial for producing materials with unique electroactive properties, such as ferroelectric polymers. rsc.org The polymerization of TrFE can be controlled using advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined polymers (PTrFE). rsc.org

Analogous Monomer Synthesis: A similar industrial strategy is seen with the analog 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). Dechlorination of CFC-113 with zinc is a key method for producing chlorotrifluoroethylene (B8367) (CTFE). rsc.org20.210.105 CTFE is the monomer for polychlorotrifluoroethylene (PCTFE), a thermoplastic known for its excellent chemical resistance, low gas permeability, and good mechanical strength. acs.org

Synthesis of Fluoro-oligomers (Telomers): Short-chain polymers, or oligomers, can be synthesized via telomerization. This process involves the radical addition of a transfer agent (the telogen, such as methanol) across the double bond of a fluoroalkene. researchgate.net Fluoroalkenes derived from HCFCs, like 1,1-difluoro-2-chloroethylene, react with methanol (B129727) in the presence of a radical initiator to form functionalized chlorofluoroalcohols. These resulting oligomers are valuable intermediates for further chemical synthesis. researchgate.net

The introduction of fluorine into chiral molecules can significantly alter their biological and chemical properties, making the synthesis of optically active fluorinated compounds a key area of research. While direct asymmetric reactions on 1-chloro-1,2,2-trifluoroethane (B14745883) are not common, its derivative groups are incorporated into molecules that then undergo chiral transformations.

Methodologies for creating these building blocks include:

Asymmetric Hydrogenation: Chiral 2,2,2-trifluoroethyl lactams can be synthesized with excellent enantioselectivity (up to 99.9% ee) through the asymmetric hydrogenation of α-trifluoromethylidene lactams. This reaction utilizes specialized chiral catalysts, such as those based on rhodium complexes. rsc.org The resulting chiral lactams are precursors to other important chiral molecules like trifluoroethyl-substituted pyrrolidines. rsc.org

Nucleophilic Substitution on Chiral Precursors: A flexible route to constructing fluorinated quaternary carbon centers involves the synthesis of optically active α,α-chlorofluoro carbonyl compounds. nih.gov These chiral intermediates can then react with various nucleophiles to create a diverse range of molecules with a fluorinated chiral center adjacent to a carbonyl group. nih.gov

Use of Chiral Metal Complexes: Chiral Nickel(II) complexes have proven to be a potent tool for the asymmetric synthesis of a wide variety of non-natural, fluorinated amino acids. beilstein-journals.org This method allows for the incorporation of fluorinated alkyl groups into amino acid backbones, providing building blocks for peptide and protein chemistry. beilstein-journals.org

Role of this compound in the Production of Specialty Solvents and Reagents for Specific Industrial Processes

The isomer 1-chloro-2,2,2-trifluoroethane (HCFC-133a) is a significant chemical intermediate rather than an end-use solvent itself. Its value lies in its conversion to other high-value fluorochemicals. wikipedia.orggoogle.com

HCFC-133a is a key reagent in the following processes:

Synthesis of HFC-134a and HFC-125: One of the largest uses of HCFC-133a is as a direct precursor to the hydrofluorocarbon (HFC) refrigerant 1,1,1,2-tetrafluoroethane (B8821072) (HFC-133a). bris.ac.ukresearchgate.net This is achieved through a catalytic vapor-phase fluorination reaction with hydrogen fluoride (B91410). The process is often performed in two steps, with the conversion of trichloroethylene (B50587) to HCFC-133a, followed by its further fluorination. bris.ac.uk HCFC-133a is also an intermediate in the production of pentafluoroethane (B1204445) (HFC-125). ecetoc.org

Intermediate for Agrochemicals and Pharmaceuticals: HCFC-133a is explicitly identified as a useful intermediate in the preparation of pharmaceutical and agricultural compounds. google.com

Formation of Trifluoroethyl Ethers: In a high-temperature aqueous medium, HCFC-133a reacts with alcohols or phenols in the presence of potassium hydroxide (B78521) (KOH) to yield the corresponding 2,2,2-trifluoroethyl ethers in good yields. researchgate.net These ether compounds serve as specialized reagents in further organic synthesis.

Interactive Data Table: Key Industrial Conversions of HCFC-133a You can filter and sort this table by clicking on the headers.

Starting MaterialReagent(s)Catalyst/ConditionsPrimary ProductProduct ApplicationReference
1-chloro-2,2,2-trifluoroethane (HCFC-133a)Hydrogen Fluoride (HF)Cr₂O₃-based catalysts, 320 °C1,1,1,2-tetrafluoroethane (HFC-134a)Refrigerant researchgate.net
1-chloro-2,2,2-trifluoroethane (HCFC-133a)Alcohols/Phenols, KOHAqueous, 240–280 °C in autoclave2,2,2-Trifluoroethyl ethersSpecialty Reagents researchgate.net
TrichloroethyleneHydrogen Fluoride (HF)Antimony catalyst (SbClₓFᵧ)1-chloro-2,2,2-trifluoroethane (HCFC-133a)Chemical Intermediate google.com

Innovative Uses of this compound in Niche Chemical Transformations (e.g., carbene synthesis routes)

Beyond its role as a precursor, the reactivity of 1-chloro-1,2,2-trifluoroethane and its isomer can be harnessed for niche chemical transformations, primarily through elimination reactions.

Dehydrohalogenation to Fluoro-olefins: The most common transformation is β-elimination, or dehydrohalogenation, where a strong base removes a hydrogen and a halogen from adjacent carbons to form an alkene. wikipedia.org The dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) (HCFC-142b), a related compound, is the key industrial process for manufacturing vinylidene fluoride (VDF). mdpi.com Similarly, dehydrochlorination of HCFC-133a produces trifluoroethylene. These fluoro-olefins are highly reactive building blocks for further synthesis.

Carbene Generation Routes: While β-elimination is typical, α-elimination is another possibility. In this reaction, a hydrogen and a halogen are removed from the same carbon atom, generating a carbene. The reaction of chloroform (B151607) (CHCl₃) with a strong base to form dichlorocarbene (B158193) (:CCl₂) is a classic example. wikipedia.org By analogy, a strong base could potentially induce α-elimination from a chlorofluoroethane to generate a reactive chlorofluorocarbene, although this is less common than alkene formation.

Photochemical Transformations: An innovative and highly specialized transformation has been observed for HCFC-133a under UV irradiation. Upon UV excitation, the molecule can form a highly polar ion-pair complex (CF₃HCH⁺···Cl⁻), which can then dissociate to yield a chloride anion (Cl⁻). barbatti.org This photochemical pathway represents a fundamental chemical process distinct from typical base-mediated eliminations. barbatti.org

Historical and Contemporary Industrial Research Applications of this compound Analogs

The development and applications of 1-chloro-1,2,2-trifluoroethane are best understood in the context of its chemical analogs, which have seen widespread industrial use. These compounds, though many are now phased out due to environmental concerns, have played significant roles as solvents, refrigerants, and chemical intermediates.

1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): As one of the most heavily produced chlorofluorocarbons (CFCs), CFC-113 was a versatile and widely used solvent. wikipedia.org Its low toxicity, non-flammability, and compatibility with metals and plastics made it ideal for precision cleaning of electronics, aerospace components, and medical devices. rsc.orgastm.orgcdc.gov It was also used as a dry-cleaning solvent (marketed as 'Arklone' or 'Valclene'), a refrigerant, and as the chemical feedstock for producing CTFE fluoropolymers. rsc.orgwikipedia.org Due to its high ozone depletion potential, its production was phased out under the Montreal Protocol. wikipedia.org

2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123): This hydrochlorofluorocarbon (HCFC) was introduced as a transitional replacement for CFC-11. ecetoc.orgmeiersupply.com Its primary application is as a highly efficient refrigerant in large, low-pressure centrifugal chiller systems for air conditioning. meiersupply.comwikipedia.org It has also been used as a foam-blowing agent, in metal and electronics cleaning, and as the primary chemical agent in Halotron I fire extinguishers. ecetoc.orgwikipedia.orginchem.org As an ozone-depleting substance, HCFC-123 is also subject to phase-out regulations. epa.gov

1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a): An isomer of CFC-113, CFC-113a has been investigated as a starting material for producing valuable chemicals. Research has shown that it can be converted into various trifluoroacetamide (B147638) derivatives through an electrochemical method catalyzed by a Vitamin B₁₂ complex. researchgate.netelsevierpure.com This process represents a potential remediation strategy to convert a harmful, ozone-depleting substance into useful chemical products. researchgate.net

Interactive Data Table: Comparison of 1-chloro-1,2,2-trifluoroethane Analogs You can filter and sort this table by clicking on the headers.

Compound NameCommon Name(s)Chemical FormulaCAS NumberKey Historical/Industrial ApplicationsReference
1,1,2-Trichloro-1,2,2-trifluoroethaneCFC-113, Freon 113, ArkloneC₂Cl₃F₃76-13-1Solvent for degreasing, precision cleaning (electronics, aerospace), refrigerant, dry-cleaning, feedstock for CTFE polymers. rsc.orgwikipedia.orgastm.org
2,2-Dichloro-1,1,1-trifluoroethaneHCFC-123C₂HCl₂F₃306-83-2Refrigerant (CFC-11 replacement in chillers), foam-blowing agent, fire extinguishing agent (Halotron I), cleaning solvent. ecetoc.orgmeiersupply.comwikipedia.org
1,1,1-Trichloro-2,2,2-trifluoroethaneCFC-113aC₂Cl₃F₃354-58-5Precursor for synthesizing trifluoroacetamide via electrochemical reduction; intermediate for HCFC-123. ecetoc.orgresearchgate.netelsevierpure.com
1-chloro-2,2,2-trifluoroethaneHCFC-133a, R-133aC₂H₂ClF₃75-88-7Chemical intermediate for HFC-134a, pharmaceuticals, and agricultural compounds; reagent for synthesis. wikipedia.orgbris.ac.ukgoogle.com

Emerging Research Frontiers and Future Directions for 1 Chloro 1,2,2 Trifluoro Ethane Studies

The landscape of chemical research is continually evolving, driven by new technologies and a growing emphasis on sustainability and environmental stewardship. For compounds like 1-chloro-1,2,2-trifluoroethane (B14745883) (HCFC-133a), a hydrochlorofluorocarbon, future research is aimed at understanding its behavior, developing safer alternatives, and mitigating its environmental impact. This section explores the emerging frontiers in the study of this and related halogenated ethanes.

Q & A

Basic: How can the vapor pressure of 1-chloro-1,2,2-trifluoroethane be experimentally determined?

Methodological Answer:
Vapor pressure measurements for halogenated ethanes like 1-chloro-1,2,2-trifluoroethane are typically conducted using ebulliometric techniques. A validated approach involves a recirculating equilibrium cell to measure boiling points at controlled pressures. For example, Silva and Weber (1993) applied this method to closely related compounds (e.g., 1-chloro-1,1-difluoroethane), achieving precision within ±0.05 kPa by calibrating with reference fluids and ensuring thermal equilibrium . Researchers should account for impurities via gas chromatography and validate results against the Antoine equation for consistency .

Advanced: How can discrepancies in reported critical parameters (e.g., critical temperature, density) be resolved?

Methodological Answer:
Discrepancies in critical parameters (e.g., Tanikawa et al., 1992 vs. Chae et al., 1990) arise from differences in experimental setups or sample purity . To resolve these:

  • Compare purity protocols : Use gas chromatography-mass spectrometry (GC-MS) to verify sample integrity.
  • Standardize methods : Employ static or dynamic techniques (e.g., pulse-heating calorimetry) under identical conditions.
  • Computational validation : Cross-check with equations of state (e.g., Peng-Robinson) or ab initio molecular dynamics simulations .

Basic: What are the environmental partitioning characteristics of 1-chloro-1,2,2-trifluoroethane?

Methodological Answer:
As a volatile gas, 1-chloro-1,2,2-trifluoroethane partitions predominantly into the atmosphere (>99%) due to its low water solubility (e.g., ~0.1 g/L) and high Henry’s Law constant (~1.5 × 10³ Pa·m³/mol) . Its atmospheric lifetime is decades-long due to slow photolysis, with minimal soil/sediment adsorption (log Kow ~1.6–2.05). Researchers should model its fate using tools like EPI Suite, incorporating hydroxyl radical reaction rates (kOH ~1 × 10⁻¹⁴ cm³/molecule·s) .

Advanced: How does the compound’s ozone depletion potential (ODP) compare to legacy CFCs?

Methodological Answer:
While 1-chloro-1,2,2-trifluoroethane contains chlorine (a known ozone-depleting agent), its ODP is lower than CFC-11 (ODP = 1.0) due to shorter atmospheric residence time and reduced chlorine release efficiency. Quantitative structure-activity relationship (QSAR) models estimate its ODP at ~0.02–0.05, validated via UV absorption cross-sections and stratospheric degradation pathways . Advanced studies should integrate satellite-derived ozone layer data and kinetics of Cl radical formation .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Cl at 550–800 cm⁻¹) using high-resolution FTIR with KBr optics .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns (e.g., m/z 85 [CF3Cl]+) for confirmation .
  • NMR : ¹⁹F NMR detects chemical shifts (δ ~ -70 ppm for CF3 groups) in CDCl3 solvent .

Advanced: How can catalytic synthesis pathways be optimized for reduced byproduct formation?

Methodological Answer:
Dehydrohalogenation of precursors (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) over metal fluoride catalysts (e.g., MgF2 or Cr2O3) minimizes byproducts. Han et al. (2019) achieved >90% selectivity by:

  • Nanostructuring catalysts : Sub-5 nm MgF2 particles enhance surface area and active sites.
  • Temperature modulation : Optimal reaction at 250–300°C balances kinetics and thermodynamics.
  • In situ GC monitoring : Track intermediates like vinylidene fluoride (VDF) to adjust feed ratios .

Basic: What safety protocols are essential for laboratory handling?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation (TLV-TWA: 500 ppm) .
  • Leak detection : Employ photoionization detectors (PID) with 10.6 eV lamps for trace monitoring.
  • PPE : Wear nitrile gloves and safety goggles to avoid dermal contact (LD50 > 2000 mg/kg in rats) .

Advanced: How can bioaccumulation potential be assessed despite low lipophilicity?

Methodological Answer:
Although log Kow (~2.0) suggests low bioaccumulation, assess biomagnification using:

  • Biotransformation studies : Track metabolites (e.g., trifluoroacetic acid) in fish models via LC-MS/MS.
  • Trophic magnification factors (TMF) : Measure concentrations in aquatic food webs (e.g., algae → invertebrates → fish).
  • QSAR-Adjusted Models : Incorporate volatility (log KAW) and metabolic rate constants (kMET) from OECD 305 guidelines .

Basic: What thermodynamic databases are authoritative for this compound?

Methodological Answer:

  • NIST Chemistry WebBook : Provides phase change data (e.g., ∆vapH = 26.5 kJ/mol) and IR spectra .
  • TRC Thermodynamic Tables : Compiles vapor-liquid equilibrium (VLE) data validated via static and flow calorimetry .
  • DIPPR® Project 801 : Industry-standard for critical properties (e.g., Tc = 214°C, Pc = 3.5 MPa) .

Advanced: What computational methods predict reaction thermochemistry for degradation pathways?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model bond dissociation energies (e.g., C-Cl vs. C-F).
  • Transition State Theory : Calculate activation energies for hydroxyl radical reactions (e.g., Arrhenius parameters via CBS-QB3).
  • CHEMKIN Simulations : Integrate kinetic mechanisms for atmospheric degradation, validated against smog chamber data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.